

Comparative Docking Analysis of 2-Aminothiazole Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 2-(5-Phenylthiazol-2-yl)aniline

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A detailed examination of the binding affinities and molecular interactions of novel 2aminothiazole derivatives against various therapeutic targets, providing valuable insights for researchers and drug development professionals.

In the landscape of medicinal chemistry, 2-aminothiazole derivatives have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. Their therapeutic potential has been explored in various domains, including oncology, infectious diseases, and neurodegenerative disorders. This guide presents a comparative analysis of recent molecular docking studies on 2-aminothiazole derivatives, offering a side-by-side view of their binding efficacy against different protein targets. The quantitative data, experimental methodologies, and a visual representation of a typical research workflow are detailed below to facilitate a deeper understanding of the structure-activity relationships that govern the inhibitory potential of these compounds.

Comparative Docking Performance of 2-Aminothiazole Derivatives

The following table summarizes the docking scores of various 2-aminothiazole derivatives against several key protein targets implicated in disease. Lower docking scores typically indicate a higher binding affinity.



Study Focus	Target Protein(s)	PDB ID	Docking Software	Top Performing Derivative(s)	Docking Score (kcal/mol)
Anticancer (Breast Cancer)	Aurora Kinase	1MQ4	AutoDock v4.2.6	Compound 1a	-9.67[1][2][3] [4]
Compound 2a	Not explicitly stated, but noted for excellent binding[1][2]				
Compound 3e	Not explicitly stated, but noted for excellent binding[1][2]	_			
Compound 4d	Not explicitly stated, but noted for excellent binding[1][2]	_			
Compound 5d	Not explicitly stated, but noted for excellent binding[1][2]	_			
Compound 6d	Not explicitly stated, but noted for	_			



	excellent binding[1][2] [3]				
Anticancer	Hec1/Nek2	Not Specified	QSARINS software	Three novel lead molecules	Not explicitly stated, selected based on docking score[5][6]
Antioxidant	Oxidoreducta se	2CDU, 3NM8	Discovery Studio 3.5	Compound 3a	Not explicitly stated, noted for strongest binding affinity[7][8]
Compound 3d	-6.64[8]				
Anti- tuberculosis	Lipase B	5X7K	Not Specified	Compound 31	-8.5[9]
Compound 39	-8.2[9]				

Experimental Protocols

The methodologies employed in the cited studies form the basis of the presented docking scores. While specific parameters may vary, a general workflow is often followed.

Molecular Docking Protocol for Aurora Kinase Inhibitors[1][2][3]

A series of 30 newly designed 2-aminothiazole derivatives were subjected to molecular docking studies.

Software: AutoDock v4.2.6 was utilized for the docking simulations.



- Target Preparation: The three-dimensional crystal structure of the Aurora Kinase protein (PDB ID: 1MQ4) was obtained from the Protein Data Bank.
- Ligand Preparation: The 2-aminothiazole derivatives were designed and their structures were optimized.
- Docking Simulation: The docking of the designed compounds was performed against the active site of the 1MQ4 protein.
- Analysis: The binding interactions and the docking scores of the compounds were analyzed.
 Compound 1a exhibited the highest docking score of -9.67.

Molecular Docking Protocol for Antioxidant Agents[7][8]

A series of novel 2-aminothiazole derivatives were evaluated for their antioxidant potential through molecular docking.

- Software: Discovery Studio 3.5 Visualizer was used for the docking analysis.
- Target Preparation: The crystal structures of two different oxidoreductase proteins (PDB IDs: 2CDU and 3NM8) were used. Water molecules and heteroatoms were removed, and charges were added.
- Ligand Preparation: The structures of the synthesized 2-aminothiazole derivatives were prepared for docking.
- Docking Simulation: The docking analysis was performed to determine the binding affinity of the derivatives to the target proteins.
- Analysis: The results indicated that compounds 3a and 3d showed the strongest binding affinity. Compound 3d had a docking score of -6.64 kcal/mol.

In-silico Studies of Anticancer Agents Targeting Hec1/Nek2[5][6]

A quantitative structure-activity relationship (QSAR) and molecular docking study was conducted on a series of 25 2-aminothiazole derivatives.



- Software: QSARINS software was used for the QSAR studies.
- Model Generation: A three-descriptor QSAR model was generated with significant statistical parameters.
- Lead Design and Docking: Based on the QSAR model, new lead molecules were designed and subjected to molecular docking studies.
- Analysis: Three molecules were selected based on their favorable docking scores for further molecular dynamics simulation studies.

Molecular Docking Protocol for Anti-tuberculosis Agents[9]

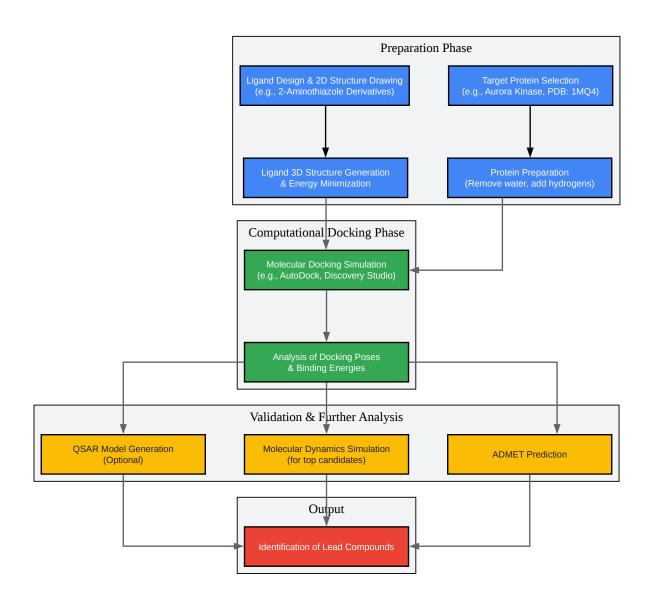
A combined QSAR and molecular docking study was performed on 39 2-aminothiazole derivatives as potential inhibitors of Mycobacterium tuberculosis lipase B.

- Ligand Optimization: The structures of the 39 derivatives were optimized using Density Functional Theory (DFT) with the B3LYP/6-31G* basis set.
- Target Preparation: The crystal structure of the lipase B receptor (PDB ID: 5X7K) was retrieved, and water molecules and ions were deleted, followed by energy minimization.
- Docking Simulation: Molecular docking was carried out between the optimized ligands and the prepared lipase B receptor.
- Analysis: The binding energies ranged from -5.4 to -8.5 kcal/mol, with compounds 31 and 39 showing the lowest binding energies of -8.5 and -8.2 kcal/mol, respectively.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for a comparative docking study of 2-aminothiazole derivatives.





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Caption: A generalized workflow for in-silico drug design and analysis.



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